
4-Quinolinecarboxamide
Overview
Description
4-Quinolinecarboxamide is a chemical compound with the molecular formula C10H8N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinecarboxamide typically involves the reaction of aniline derivatives with aldehydes in the presence of catalysts such as boron trifluoride-tetrahydrofuran complex or boron trifluoride-diethyl ether complex . This reaction forms quinolinecarboxylic acid derivatives, which can then be converted to this compound through further chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of flow chemistry and metal-catalyzed reactions to achieve high yields and purity . These methods are designed to be scalable and efficient, ensuring the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Quinolinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert quinolinecarboxylic acids back to their corresponding amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities .
Scientific Research Applications
Medicinal Chemistry
4-Quinolinecarboxamide derivatives have been extensively studied for their potential as therapeutic agents. They exhibit a range of biological activities, including:
- Antimicrobial Activity : Research indicates that certain derivatives demonstrate moderate antibacterial effects against various bacterial strains. For instance, a study highlighted the antibacterial properties of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, showing its efficacy against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Several quinoline derivatives have been designed to target cancer cells. For example, new quinoline derivatives were synthesized to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . Another study reported that specific quinoline-4-carboxamide compounds exhibited cytotoxic effects against cancer cell lines such as HepG2 and MDA-MB-231, indicating their potential as chemotherapeutic agents .
Antiviral Applications
4-Quinolinecarboxamides have also shown promise in antiviral research. A notable study identified quinoline derivatives as selective inhibitors of the bovine viral diarrhea virus (BVDV), demonstrating their potential utility in virology . The mechanism involves interference with viral replication processes, making these compounds candidates for further antiviral drug development.
Antimalarial Activity
The antiplasmodial activity of this compound derivatives has been a focal point in malaria research. Compounds from this class have been evaluated for their efficacy against Plasmodium falciparum, with some exhibiting low nanomolar potency . The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite . This unique mechanism highlights the importance of these compounds in combating drug-resistant malaria strains.
Chemical Research
In chemical research, 4-quinolinecarboxamides serve as intermediates in the synthesis of more complex molecules. Their unique structural features allow researchers to explore new synthetic methodologies and reaction mechanisms . This versatility makes them valuable in developing novel chemical entities with desired properties.
Data Summary
The following table summarizes key findings related to the applications of this compound derivatives:
Case Studies
- Antimicrobial Study : A study conducted on 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide revealed its effectiveness against Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections .
- Anticancer Research : A series of quinoline derivatives were synthesized and tested for their ability to inhibit VEGFR-2, leading to reduced tumor growth in animal models, showcasing their therapeutic potential in oncology .
- Antimalarial Development : The discovery of compound DDD107498 from the quinoline-4-carboxamide series demonstrated excellent oral efficacy in preclinical models against malaria, paving the way for future clinical trials .
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells. Additionally, the compound can interact with cannabinoid receptors, influencing inflammatory responses .
Comparison with Similar Compounds
Quinoline-3-carboxamide: Similar in structure but with different substitution patterns, leading to varied biological activities.
Quinoline-4-carboxylic acid: An oxidized form of 4-Quinolinecarboxamide with distinct chemical properties.
Fluoroquinolones: A class of antibiotics derived from quinoline, known for their antibacterial properties.
Uniqueness: this compound is unique due to its specific substitution at the 4-position of the quinoline ring, which imparts distinct chemical and biological properties. This unique structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in medicinal chemistry .
Biological Activity
4-Quinolinecarboxamide is a compound that has garnered attention in medicinal chemistry, particularly for its antimalarial and antiviral properties. This article delves into its biological activity, examining its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Antimalarial Activity
The primary focus of research on this compound derivatives has been their activity against Plasmodium falciparum, the causative agent of malaria. A series of quinoline-4-carboxamides were identified through phenotypic screening, revealing moderate potency against the blood stages of the parasite. Notably, compound 2 (DDD107498) emerged as a lead candidate due to its excellent pharmacokinetic profile and oral efficacy in mouse models, with effective doses (ED90) below 1 mg/kg when administered over four days .
Mechanism of Action : The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite. This novel action distinguishes it from existing antimalarial drugs and suggests potential for overcoming resistance issues .
Efficacy Data :
- In vitro potency : Compound 1 exhibited an EC50 of 120 nM against P. falciparum.
- In vivo efficacy : Compound 2 showed significant activity in the P. berghei malaria mouse model, indicating its potential as a therapeutic agent .
Antiviral Activity
Recent studies have also explored the antiviral properties of quinoline-4-carboxamides. For instance, two analogues demonstrated selective inhibition of the bovine viral diarrhea virus (BVDV) in vitro, with effective concentrations (EC50) ranging from 0.2 µM to 0.6 µM without cytotoxic effects (CC50 > 100 µM) . This suggests that these compounds could be further developed as antiviral agents.
Case Studies
Several case studies have highlighted the practical applications and effectiveness of this compound derivatives:
- Antimalarial Efficacy in Animal Models :
- Antiviral Screening :
Structure-Activity Relationship (SAR)
The biological activity of quinoline-4-carboxamides is influenced by their chemical structure. The following table summarizes key findings from SAR studies:
Compound | R Group | EC50 (nM) | Oral Bioavailability (%) | Mechanism |
---|---|---|---|---|
Compound 1 | H | 120 | N/A | Inhibition of PfEF2 |
Compound 2 | F | Low nM | 84 | Inhibition of PfEF2 |
Compound 41 | Cl | Comparable to Compound 2 | 33 | Inhibition of PfEF2 |
These findings illustrate how modifications to the R group can significantly impact both potency and pharmacokinetics.
Q & A
Q. Basic: What are the common synthetic routes for 4-Quinolinecarboxamide and its derivatives?
This compound derivatives are typically synthesized via condensation reactions between quinoline-4-carboxylic acids and amines. A widely used method involves activating the carboxylic acid with coupling agents like HBTU (). For example, this compound (1r) was prepared by reacting the carboxylic acid with triflic anhydride, yielding a white solid (56% yield) after purification . Key steps include:
- Acid activation : Use of triflic anhydride or HBTU to form reactive intermediates.
- Amine coupling : Reaction with primary/secondary amines under controlled conditions.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. Basic: Which analytical techniques are critical for characterizing this compound derivatives?
Characterization relies on:
- 1H NMR : To confirm substituent positions and purity (e.g., δ = 5.48 ppm for NH2 in ) .
- Mass spectrometry : For molecular weight validation (e.g., reports a monoisotopic mass of 428.1536 g/mol) .
- HPLC : To assess purity (>95% as in ).
Q. Advanced: How can substituent effects on the quinoline core be optimized for target selectivity?
Structure-activity relationship (SAR) studies are essential. For example:
- Electron-withdrawing groups (e.g., halogens) enhance binding to receptors like neurokinin-3 ().
- Methoxy or pyridyl substituents () improve solubility and pharmacokinetics.
Methodology :- Synthesize analogs with systematic substituent variations.
- Screen against target receptors using radioligand binding assays.
- Use computational docking (e.g., molecular dynamics in ) to predict interactions .
Q. Advanced: How to resolve contradictions in biological activity data across studies?
Contradictions may arise from differences in assay conditions or structural analogs. Strategies include:
- Standardized protocols : Adhere to reporting guidelines () for methods, sample size, and statistical analysis.
- Meta-analysis : Compare data across studies (e.g., vs. 8) to identify outliers.
- Control experiments : Verify compound purity and stability under assay conditions .
Q. Advanced: What computational approaches predict this compound interactions with biological targets?
- Molecular docking : Tools like AutoDock assess binding modes to receptors (e.g., GPCRs in ).
- QSAR models : Correlate substituent properties (logP, polar surface area) with activity.
- MD simulations : Analyze dynamic interactions (e.g., hydrogen bonding in ) over time .
Q. Advanced: How to design experiments evaluating enzyme inhibition by this compound derivatives?
- Enzyme selection : Choose targets linked to disease pathways (e.g., kinases, proteases).
- Kinetic assays : Measure IC50 values using fluorogenic substrates.
- Crystallography : Resolve co-crystal structures to identify binding sites (e.g., ’s enzyme-active site studies) .
Q. Basic: What are the ethical considerations in pharmacological testing of this compound analogs?
- Institutional approval : Obtain ethics committee clearance ().
- In vitro focus : Prioritize cell-based assays over in vivo models initially.
- Compliance : Adhere to guidelines for handling hazardous compounds () .
Q. Advanced: How to ensure reproducibility in synthetic protocols for this compound?
- Detailed documentation : Report reaction times, temperatures, and purification steps (e.g., ’s 12-hour reaction).
- Reagent quality : Use freshly distilled solvents and standardized reagents (e.g., HBTU in ).
- Independent validation : Collaborate with external labs to replicate yields .
Q. Advanced: What strategies improve the bioavailability of this compound-based therapeutics?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for enhanced absorption.
- Formulation : Use lipid-based nanoparticles to improve solubility (’s methoxybenzyl derivative).
- Permeability assays : Assess Caco-2 cell penetration .
Q. Advanced: How to analyze the impact of stereochemistry on this compound activity?
Properties
IUPAC Name |
quinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWDKQKVAFOMPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395945 | |
Record name | 4-Quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4363-95-5 | |
Record name | 4-Quinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4363-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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